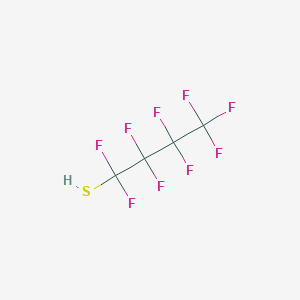
2-(4-Chlorophenoxy)ethanol;methylcarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid are two distinct compounds that can be combined to form a unique chemical entity. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes . Methylcarbamic acid, on the other hand, is a derivative of carbamic acid and is used in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{4-Chlorophenol} + \text{Ethylene oxide} \rightarrow \text{2-(4-Chlorophenoxy)ethanol} ]
For methylcarbamic acid, it can be synthesized by reacting methylamine with carbon dioxide under controlled conditions: [ \text{Methylamine} + \text{Carbon dioxide} \rightarrow \text{Methylcarbamic acid} ]
Industrial Production Methods
Industrial production of 2-(4-Chlorophenoxy)ethanol involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization. Methylcarbamic acid production in an industrial setting also follows similar principles, with emphasis on maintaining reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophenoxyacetic acid.
Reduction: Reduction reactions can convert it to 4-chlorophenoxyethanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Methylcarbamic acid can participate in:
Hydrolysis: It can hydrolyze to form methylamine and carbon dioxide.
Condensation: It can react with alcohols to form carbamate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides are employed for nucleophilic substitution.
Major Products
Oxidation: 4-Chlorophenoxyacetic acid.
Reduction: Various 4-chlorophenoxyethanol derivatives.
Substitution: Substituted phenoxyethanol compounds.
科学的研究の応用
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)ethanol involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. Methylcarbamic acid exerts its effects through its ability to form carbamate esters, which can inhibit certain enzymes and disrupt metabolic pathways.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of an ethanol group.
4-Chlorophenol: The parent compound for 2-(4-Chlorophenoxy)ethanol.
Carbamic acid: The parent compound for methylcarbamic acid.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Methylcarbamic acid’s uniqueness lies in its ability to form carbamate esters, making it valuable in various chemical and biological processes.
特性
CAS番号 |
113137-66-9 |
|---|---|
分子式 |
C10H14ClNO4 |
分子量 |
247.67 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)ethanol;methylcarbamic acid |
InChI |
InChI=1S/C8H9ClO2.C2H5NO2/c9-7-1-3-8(4-2-7)11-6-5-10;1-3-2(4)5/h1-4,10H,5-6H2;3H,1H3,(H,4,5) |
InChIキー |
KSOSJAKPTZYRRP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)O.C1=CC(=CC=C1OCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


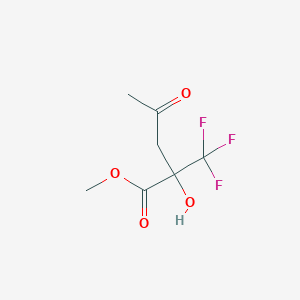
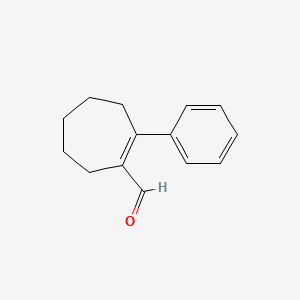
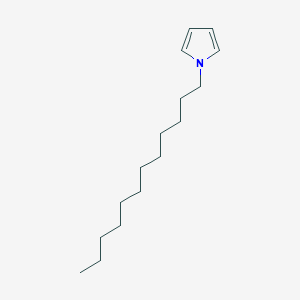
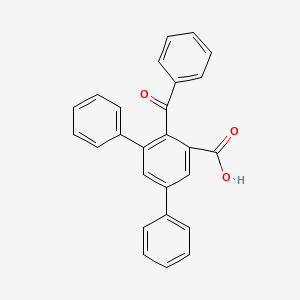
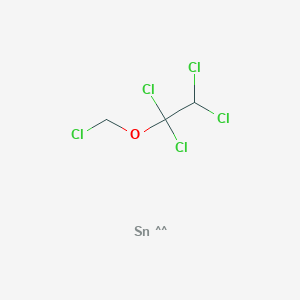

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)


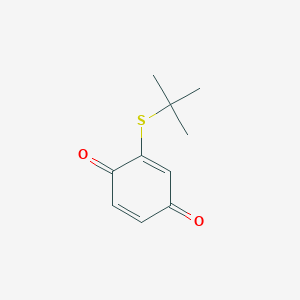
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
